2-(2-Aminoethylamino)-4-(2-ethylanilino)-4-oxobutanoic acid
Description
2-(2-Aminoethylamino)-4-(2-ethylanilino)-4-oxobutanoic acid is a synthetic compound featuring a butanoic acid backbone substituted with a 2-ethylanilino group at the 4-position and a 2-aminoethylamino group at the 2-position. This structure combines an aromatic amine (2-ethylaniline) with a polyamine side chain, distinguishing it from simpler mono-substituted analogs.
Properties
IUPAC Name |
2-(2-aminoethylamino)-4-(2-ethylanilino)-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3/c1-2-10-5-3-4-6-11(10)17-13(18)9-12(14(19)20)16-8-7-15/h3-6,12,16H,2,7-9,15H2,1H3,(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMWKZAMVPFUPEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CC(C(=O)O)NCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(2-Aminoethylamino)-4-(2-ethylanilino)-4-oxobutanoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route involves the reaction of 2-ethylaniline with ethyl 2-bromoacetate to form an intermediate, which is then reacted with ethylenediamine to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reactions.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
2-(2-Aminoethylamino)-4-(2-ethylanilino)-4-oxobutanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The amino and anilino groups in the compound can participate in substitution reactions with various electrophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and temperature control to ensure the desired reaction pathway. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(2-Aminoethylamino)-4-(2-ethylanilino)-4-oxobutanoic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used in the study of enzyme interactions and as a substrate for various biochemical assays.
Medicine: The compound has potential therapeutic applications, including as an intermediate in the synthesis of drugs targeting specific diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-Aminoethylamino)-4-(2-ethylanilino)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The amino and anilino groups in the compound can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. These interactions can lead to changes in cellular processes and biochemical pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Key Observations:
- Substituent Effects: The target compound’s 2-aminoethylamino group introduces additional hydrogen bonding capacity compared to analogs like 4-[(2-ethylphenyl)amino]-4-oxobutanoic acid, which lacks this moiety . This may enhance solubility in polar solvents or interactions with biological targets.
- Lipophilicity: The ethoxycarbonyl group in 4-(4-ethoxycarbonylanilino)-4-oxobutanoic acid increases lipophilicity, likely reducing aqueous solubility relative to the target compound’s polar aminoethylamino group .
Solubility and Physicochemical Properties
- 4-[(2-Ethylphenyl)amino]-4-oxobutanoic acid: Limited solubility data, but the absence of ionizable amino groups (beyond the amide and carboxylic acid) suggests moderate solubility in polar aprotic solvents .
- (2Z)-4-(4-Methylanilino)-4-oxobut-2-enoic acid: Exhibits optimal solubility in a 4:3 isopropyl alcohol/acetone mixture, attributed to balanced polarity and dielectric constant matching .
- Target Compound: The 2-aminoethylamino group likely enhances solubility in aqueous or polar solvents (e.g., DMSO, methanol) due to increased hydrogen bonding capacity.
Biological Activity
2-(2-Aminoethylamino)-4-(2-ethylanilino)-4-oxobutanoic acid, a complex organic compound, has garnered attention for its potential biological activities and applications in medicinal chemistry. This article delves into its biological activity, mechanism of action, and relevant research findings.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C14H21N3O3 |
| Molecular Weight | 277.34 g/mol |
| Density | 1.209 g/cm³ |
| Boiling Point | 462.4°C at 760 mmHg |
| Flash Point | 233.4°C |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. The amino and anilino groups facilitate hydrogen bonding with enzymes and receptors, modulating their activity and influencing cellular processes.
Enzyme Interaction
Research indicates that this compound may act as a substrate or inhibitor for specific enzymes involved in metabolic pathways. Detailed studies are needed to elucidate the exact interactions and their implications for metabolic regulation.
Antidiabetic Potential
In recent studies, compounds similar to this compound have shown protective effects on pancreatic β-cells against endoplasmic reticulum (ER) stress, a significant factor in Type 2 diabetes (T2D). These findings suggest that derivatives of this compound could be explored for their antidiabetic properties, particularly in the context of ER stress modulation .
Neuroprotective Effects
Preliminary investigations have indicated potential neuroprotective effects, particularly in models of oxidative stress. The compound may mitigate oxidative damage, which is crucial in neurodegenerative diseases. This property warrants further exploration in the context of therapeutic strategies for conditions like Alzheimer's disease.
Case Studies
- Antidiabetic Activity : A study highlighted the protective role of related compounds against ER stress-induced β-cell dysfunction. The findings suggest that modifications to the molecular structure can enhance efficacy and solubility, making them suitable candidates for drug development targeting diabetes .
- Neuroprotection : In models assessing oxidative stress, compounds similar to this compound demonstrated significant reductions in markers of oxidative damage, suggesting a potential role in neuroprotection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
